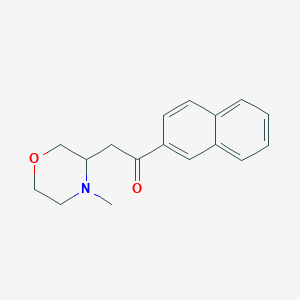
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline typically involves the reaction of 4-methoxynaphthalene-1-ol with 3-methylaniline. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-((4-formylnaphthalen-1-yl)oxy)-3-methylaniline.
Reduction: Formation of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylamine.
Substitution: Formation of halogenated derivatives like 4-((4-bromonaphthalen-1-yl)oxy)-3-methylaniline.
科学研究应用
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-((4-Methoxynaphthalen-1-yl)methyl)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)amino)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylphenol
Uniqueness
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
83054-57-3 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
4-(4-methoxynaphthalen-1-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C18H17NO2/c1-12-11-13(19)7-8-16(12)21-18-10-9-17(20-2)14-5-3-4-6-15(14)18/h3-11H,19H2,1-2H3 |
InChI 键 |
OQSDXHCTGRTHMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



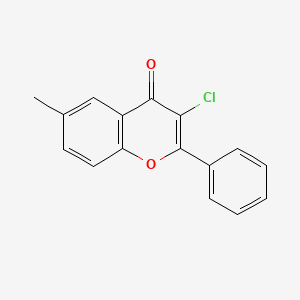
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
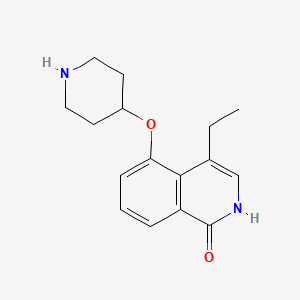
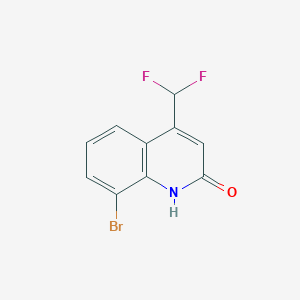

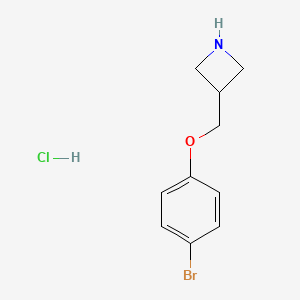
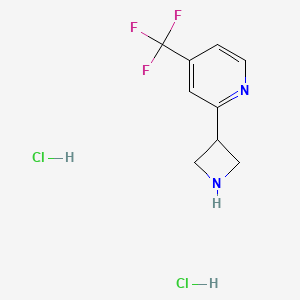
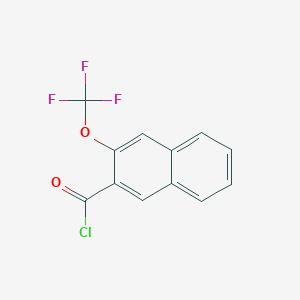
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

